molecular formula C20H16BrN3OS2 B2869838 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide CAS No. 681274-43-1

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2869838
CAS No.: 681274-43-1
M. Wt: 458.39
InChI Key: ABWHVGVEAAISHY-UHFFFAOYSA-N
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Description

The compound “2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a bioactive aromatic compound containing an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Activity

  • Heterocyclic compounds incorporating sulfamoyl and thiazole moieties have been synthesized for use as antimicrobial agents. These compounds, through diverse synthetic routes, have shown promising antibacterial and antifungal activities (Darwish et al., 2014). Similarly, the target compound's structural features suggest potential for antimicrobial efficacy.

Chemical Synthesis for Biological Activity

  • New thiazolidin-4-one derivatives synthesized to explore antimicrobial activity demonstrated the significance of thiazole and sulfanyl groups in contributing to microbial inhibition (Baviskar et al., 2013). The presence of these functional groups in the compound of interest indicates a probable antimicrobial application.

Pharmacological Applications

Glutaminase Inhibition

  • A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming at identifying potent glutaminase inhibitors, revealed the importance of structural modifications for enhanced drug-like properties and solubility. Some analogs showed significant in vitro and in vivo anticancer activities (Shukla et al., 2012). This underscores the potential of sulfanyl and acetamide groups in developing pharmacological agents targeting metabolic pathways.

Synthesis for Anticonvulsant Agents

  • Heterocyclic compounds containing sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. A subset of these compounds offered protection against convulsions, highlighting the therapeutic potential of thiazole derivatives in neurological disorders (Farag et al., 2012).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further exploration and development of indole derivatives for various therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWHVGVEAAISHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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